2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
Description
This compound is a benzamide derivative featuring a 1,3,4-thiadiazole ring substituted with a cyclopropyl group and a 1,2-thiazinane-1,1-dioxide moiety. Its structural complexity arises from the integration of sulfur- and nitrogen-containing heterocycles, which are common in bioactive molecules. The chloro substituent on the benzamide core enhances electrophilicity, while the sulfone group in the thiazinane ring improves solubility and metabolic stability. Such hybrid structures are often explored for pesticidal, antimicrobial, or enzyme-inhibitory activities .
Properties
Molecular Formula |
C16H17ClN4O3S2 |
|---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(1,1-dioxothiazinan-2-yl)benzamide |
InChI |
InChI=1S/C16H17ClN4O3S2/c17-13-9-11(21-7-1-2-8-26(21,23)24)5-6-12(13)14(22)18-16-20-19-15(25-16)10-3-4-10/h5-6,9-10H,1-4,7-8H2,(H,18,20,22) |
InChI Key |
DZWMHTMFESEEST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)NC3=NN=C(S3)C4CC4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate precursors under conditions that promote cyclization.
Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropylating agents.
Formation of the Dioxido-Thiazinan Ring: This involves the oxidation of a thiazinan precursor.
Coupling with Benzamide: The final step involves coupling the synthesized intermediates with a benzamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazinan ring.
Reduction: Reduction reactions may target the chloro group or other reducible moieties.
Substitution: The chloro group can be substituted by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities. Its structural features suggest it could interact with various biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzamide-Thiadiazole Hybrids
N-(5-((1H-1,2,4-Triazol-1-yl)methyl)-4-tert-Butylthiazol-2-yl)-2-Chlorobenzamide (1a)
- Structure : Shares the 2-chlorobenzamide and thiazole core but lacks the thiazinane-sulfone moiety.
- Synthesis : Prepared via benzoyl chloride coupling to a thiazol-2-amine in 1,2-dichloroethane with pyridine (yield: ~80%) .
- Bioactivity : Demonstrated higher pesticidal activity than simpler acetamide derivatives due to the tert-butyl group enhancing lipophilicity .
N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide
- Structure : Features a difluorobenzamide linked to a 5-chlorothiazole.
- Crystallography : Exhibits intermolecular N–H···N hydrogen bonds, stabilizing dimer formation. The fluorine atoms participate in C–H···F interactions, influencing crystal packing .
- Activity : Inhibits pyruvate:ferredoxin oxidoreductase (PFOR), a target for antiparasitic drugs, via amide anion conjugation .
Comparison with Target Compound :
- The target compound’s cyclopropyl-thiadiazole group may confer greater steric hindrance and metabolic resistance compared to 1a’s tert-butyl group.
Thiazinane Derivatives
- 4-(4-Bromo-3,5-Dimethylphenoxy)-1,2-Thiazinane-1,1-Dioxide (35) Synthesis: Produced via ring-opening of 2-thia-1-azabicyclo[3.1.0]hexane-2,2-dioxide with 4-bromo-3,5-dimethylphenol in DMAc (66% yield) . Properties: The phenoxy substituent enhances aromatic interactions in agrochemical applications, but the lack of a benzamide linkage limits enzyme-targeting versatility .
5-Aryl-1,2-Thiazinan-3-One-1,1-Dioxide (40)
Comparison with Target Compound :
- The target compound’s benzamide-thiadiazole scaffold offers dual pharmacophores for simultaneous target engagement, unlike 35 or 40.
- The cyclopropyl group may reduce metabolic oxidation compared to aryl-substituted thiazinanes .
Agrochemical Benzamide Analogs
- Triflumuron (2-Chloro-N-(((4-(Trifluoromethoxy)Phenyl)Amino)Carbonyl)Benzamide) Use: Insect growth regulator targeting chitin synthesis. Structure: Lacks heterocyclic moieties but retains the 2-chlorobenzamide core. The trifluoromethoxy group enhances insecticidal potency .
- The urea linkage facilitates soil persistence .
Comparison with Target Compound :
Research Implications
The target compound’s unique combination of a thiadiazole-cyclopropyl group and thiazinane-sulfone moiety positions it as a candidate for dual-targeting agents in pest control or antimicrobial therapy. Future studies should explore its stability under physiological conditions and compare its PFOR inhibition efficacy with nitazoxanide derivatives .
Biological Activity
The compound 2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide (CAS Number: 1310945-60-8) is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazole derivatives are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound based on existing literature and research findings.
The molecular formula of the compound is , with a molecular weight of 412.9 g/mol. The structure includes a thiadiazole ring, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H17ClN4O3S2 |
| Molecular Weight | 412.9 g/mol |
| CAS Number | 1310945-60-8 |
The biological activity of this compound is largely attributed to its interaction with various molecular targets. The thiadiazole moiety allows for significant interactions with enzymes and receptors, leading to inhibition or modulation of specific biological pathways. Such interactions can result in various pharmacological effects, including antimicrobial and anticancer activities .
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. The compound has shown effectiveness against a variety of pathogens, including both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that related thiadiazole compounds possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Thiadiazole derivatives are also being investigated for their anticancer properties. The compound's structure suggests potential efficacy in inhibiting tumor growth by interfering with cancer cell metabolism or inducing apoptosis in malignant cells. Preliminary studies have indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is another area of interest. Thiadiazoles have been reported to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators . This could make the compound a candidate for treating inflammatory diseases.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several thiadiazole derivatives, including related compounds to the one in focus. The results showed that these compounds exhibited significant inhibition zones against pathogenic bacteria in disk diffusion assays, with some compounds achieving zones up to 32 mm against resistant strains .
Study 2: Anticancer Activity
In another research effort, a series of thiadiazole derivatives were synthesized and screened for anticancer activity using MTT assays against human cancer cell lines. The results indicated that certain derivatives showed IC50 values in the micromolar range, suggesting potent anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
